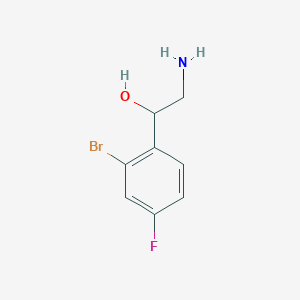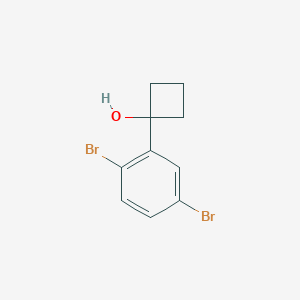![molecular formula C14H18FNO2 B8630153 trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester CAS No. 879324-65-9](/img/structure/B8630153.png)
trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester: is an organic compound with the molecular formula C14H18FNO2 It is characterized by the presence of a cyclopropyl group attached to a fluorophenyl ring, and a carbamic acid tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Formation of the Carbamic Acid tert-Butyl Ester: The final step involves the reaction of the cyclopropyl-fluorophenyl intermediate with tert-butyl isocyanate to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group in the carbamic acid ester, converting it to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Alcohol derivatives of the carbamic acid ester.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Material Science:
Agriculture: May be used in the synthesis of agrochemicals, such as herbicides or pesticides.
Wirkmechanismus
The mechanism of action of trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can act as a reactive site, participating in covalent bonding with target molecules. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The carbamic acid ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
- trans-[2-(4-Chloro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
- trans-[2-(4-Methyl-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
- trans-[2-(4-Methoxy-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluoro, chloro, methyl, methoxy).
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compound. For example, the fluoro group can enhance the compound’s stability and binding affinity compared to the chloro or methyl groups.
- Applications: While all these compounds may have similar applications in organic synthesis and catalysis, their specific uses can vary based on their reactivity and interaction with target molecules.
Eigenschaften
CAS-Nummer |
879324-65-9 |
|---|---|
Molekularformel |
C14H18FNO2 |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
tert-butyl N-[2-(4-fluorophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
SBGQSARUIHMFDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-{2-[(pyridin-3-yl)carbamoyl]ethyl}carbamate](/img/structure/B8630079.png)





![2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B8630134.png)






